1-(propan-2-yl)-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
CAS No.: 2549016-21-7
Cat. No.: VC11840467
Molecular Formula: C22H25N5O
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549016-21-7 |
|---|---|
| Molecular Formula | C22H25N5O |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | [2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone |
| Standard InChI | InChI=1S/C22H25N5O/c1-15(2)27-20-6-4-3-5-19(20)24-22(27)26-13-17-11-25(12-18(17)14-26)21(28)16-7-9-23-10-8-16/h3-10,15,17-18H,11-14H2,1-2H3 |
| Standard InChI Key | PYGYLPIJLRYDQG-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5 |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule integrates three distinct heterocyclic systems:
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Benzodiazole Core: A bicyclic structure comprising fused benzene and diazole rings, known for enhancing molecular stability and enabling π-π interactions with biological targets .
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Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic amine system that introduces conformational rigidity and modulates solubility .
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Pyridine-4-carbonyl Group: A polar substituent contributing to hydrogen bonding and electrostatic interactions, critical for target binding .
Molecular Specifications
Key molecular parameters include:
The presence of multiple nitrogen atoms and a carbonyl group enhances solubility in polar solvents, while the isopropyl group augments lipophilicity, balancing bioavailability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Formation of the Benzodiazole Core: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions .
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Construction of the Octahydropyrrolo[3,4-c]pyrrole: Cyclization of pyrrolidine precursors followed by hydrogenation to achieve saturation .
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Pyridine-4-carbonyl Incorporation: Acylation using pyridine-4-carbonyl chloride via nucleophilic acyl substitution .
Reaction Optimization
Critical parameters include:
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Temperature Control: Maintaining 60–80°C during acylation to prevent side reactions.
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Catalyst Use: Employing triethylamine to neutralize HCl byproducts.
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Purification Methods: Column chromatography with ethyl acetate/hexane mixtures (3:7 v/v) yields >95% purity .
Comparative Analysis with Structural Analogues
Analogues with Modified Substituents
The following table contrasts key analogues:
The pyridine-4-carbonyl variant exhibits superior hydrogen-bonding capacity compared to thiazole derivatives, potentially enhancing target specificity .
Applications in Medicinal Chemistry
Druglikeness and ADMET Profiles
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Lipophilicity: LogP ≈ 2.8 (predicted), optimal for blood-brain barrier penetration .
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Metabolic Stability: Susceptible to cytochrome P450 oxidation at the isopropyl group, necessitating prodrug strategies.
Future Research Directions
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